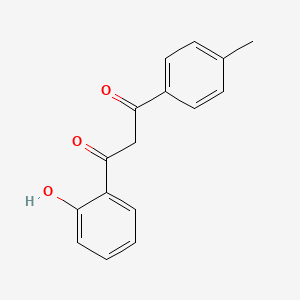
1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione
説明
1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a naturally occurring polyphenol compound found in the rhizomes of the Curcuma longa plant. Curcumin has been extensively studied for its various biological activities and has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.
科学的研究の応用
Crystal Structure Analysis
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione has been studied for its crystal structure, which exists as two independent enolic tautomers. The structure features hydrogen bonding between hydroxyl and phenolic protons to the ketonic oxygen atom (Ng, Othman, & Malek, 1994).
Ligand for Metal Complexes
The compound serves as a ligand with potential coordination sites, forming mononuclear metal complexes. It behaves as a chelating agent in reactions with metal acetates, leading to the formation of various mononuclear species (Teixidor, Llobet, Escriche, & Casabó, 1985).
Synthesis of Flavonoids
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is used in the synthesis of flavonoids and their derivatives. It is a key reactant in obtaining flavonoid mother nuclei and substituted flavonoids, with its structures confirmed by NMR and MS spectroscopy (Wang Xue-ju, 2013).
Base-Catalyzed Reactions
This compound also partakes in base-catalyzed reactions with formaldehyde and benzaldehydes, leading to the formation of various organic compounds including inclusion compounds and benzopyranones (Joglekar & Samant, 1988).
Synthesis of Hydroxyflavones
It's used in the synthesis of hydroxyflavones. For instance, derivatives of the compound were prepared from dihydroxyacetophenones, leading to the formation of 7-hydroxyflavone and 6-hydroxyflavone with their structures confirmed through spectroscopy (Tang Li-jun, 2007).
Formation of Heterotrinuclear Complexes
Substitution reactions involving this compound have been explored to yield various complexes. This includes the synthesis of Fe3+ and Cr3+ complexes and flavones, providing insights into solvent interactions and complex formations (Teixidor et al., 1987).
Amine and Formaldehyde Reactions
The compound reacts with amines and formaldehyde/aryl aldehydes, leading to the production of imines, chalcones, and chromones, demonstrating its versatility in organic synthesis (Potnis & Samant, 2002).
Synthesis of Trinucleating Ligand
This chemical is integral in the novel synthesis of potentially trinucleating ligands. Its interaction with metal acetates results in mono-, di-, or trinuclear complexes, indicating its potential in coordination chemistry (Teixidor, Llobet, Escriche, & Casabó, 1984).
特性
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJWGWQMLQNZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357746 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5067-22-1 | |
| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)


methanone](/img/structure/B5813439.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)
![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)
![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)